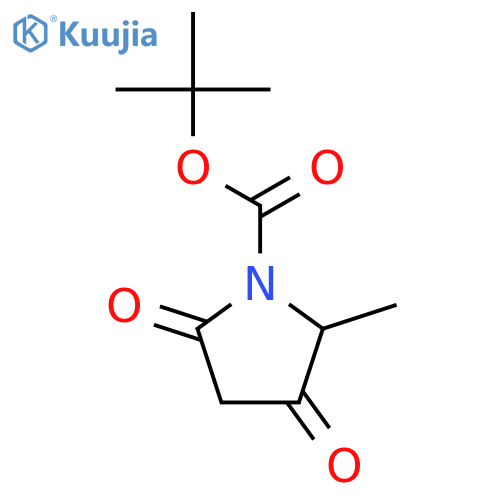Cas no 1450828-51-9 (N-Boc-5-methylpyrrolidine-2,4-dione)

1450828-51-9 structure
商品名:N-Boc-5-methylpyrrolidine-2,4-dione
CAS番号:1450828-51-9
MF:C10H15NO4
メガワット:213.230403184891
MDL:MFCD24533324
CID:2137281
PubChem ID:76522454
N-Boc-5-methylpyrrolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
- N-Boc-5-methylpyrrolidine-2,4-dione
- tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
- NE44723
- TRA0075440
- SY031949
- Z1881599889
- 1-Pyrrolidinecarboxylic acid, 2-methyl-3,5-dioxo-, 1,1-dimethylethyl ester
- N-Boc-5-methylpyrrolidine-2 pound not4-dione
- EN300-181800
- AC2596
- CS-0159030
- AS-73148
- (R)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
- SCHEMBL17986859
- AKOS025243156
- 1450828-51-9
- MFCD24533324
- SB48019
- SB48107
- DA-44517
- 894-247-9
- AIC82851
-
- MDL: MFCD24533324
- インチ: 1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3
- InChIKey: XLXSMICXDWTYCA-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C(C([H])([H])C(C1([H])C([H])([H])[H])=O)=O)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 213.10000
- どういたいしつりょう: 213.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 63.68000
- LogP: 1.04930
N-Boc-5-methylpyrrolidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B667928-10mg |
N-Boc-5-methylpyrrolidine-2,4-dione |
1450828-51-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| Enamine | EN300-181800-10.0g |
tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate |
1450828-51-9 | 95% | 10.0g |
$1582.0 | 2023-02-16 | |
| TRC | B667928-50mg |
N-Boc-5-methylpyrrolidine-2,4-dione |
1450828-51-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B667928-100mg |
N-Boc-5-methylpyrrolidine-2,4-dione |
1450828-51-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| Enamine | EN300-181800-0.25g |
tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate |
1450828-51-9 | 95% | 0.25g |
$97.0 | 2023-09-19 | |
| Enamine | EN300-181800-10g |
tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate |
1450828-51-9 | 95% | 10g |
$1582.0 | 2023-09-19 | |
| 1PlusChem | 1P001KZY-1g |
1-Pyrrolidinecarboxylic acid, 2-methyl-3,5-dioxo-, 1,1-dimethylethyl ester |
1450828-51-9 | 95% | 1g |
$288.00 | 2025-02-19 | |
| 1PlusChem | 1P001KZY-250mg |
1-Pyrrolidinecarboxylic acid, 2-methyl-3,5-dioxo-, 1,1-dimethylethyl ester |
1450828-51-9 | 95% | 250mg |
$171.00 | 2025-02-19 | |
| A2B Chem LLC | AA73070-5g |
tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate |
1450828-51-9 | 95% | 5g |
$1162.00 | 2024-04-20 | |
| Aaron | AR001L8A-5g |
1-Pyrrolidinecarboxylic acid, 2-methyl-3,5-dioxo-, 1,1-dimethylethyl ester |
1450828-51-9 | 95% | 5g |
$1141.00 | 2023-12-16 |
N-Boc-5-methylpyrrolidine-2,4-dione 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1450828-51-9 (N-Boc-5-methylpyrrolidine-2,4-dione) 関連製品
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1450828-51-9)N-Boc-5-methylpyrrolidine-2,4-dione

清らかである:99%
はかる:1g
価格 ($):1235.0